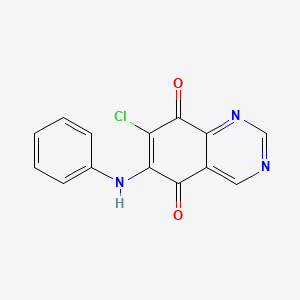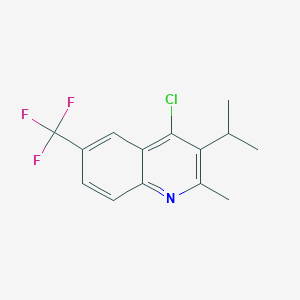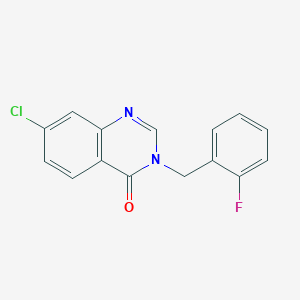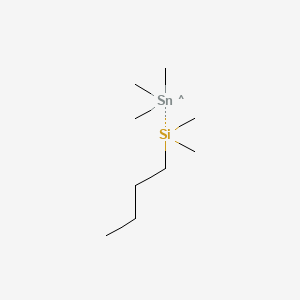
6-Anilino-7-chloroquinazoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-(phenylamino)quinazoline-5,8-dione is a quinazoline derivative with significant biological activities. Quinazoline derivatives are known for their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with the chemical formula C14H8ClN3O2, has drawn attention in medicinal chemistry due to its potential pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(phenylamino)quinazoline-5,8-dione typically involves the reaction of 6-chloroquinazoline-5,8-dione with aniline under specific conditions. One common method includes:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Utilizing metal catalysts to facilitate the formation of the quinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various functionalized quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6,7-Bis(arylthio)-quinazoline-5,8-dione: Known for its antifungal properties.
Furo[2,3-f]quinazolin-5-ol: Exhibits promising antimicrobial activity.
Uniqueness
7-Chloro-6-(phenylamino)quinazoline-5,8-dione stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Properties
CAS No. |
740854-81-3 |
|---|---|
Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
6-anilino-7-chloroquinazoline-5,8-dione |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-12(18-8-4-2-1-3-5-8)13(19)9-6-16-7-17-11(9)14(10)20/h1-7,18H |
InChI Key |
MAISSZOJEIDTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=NC=NC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)




![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)
